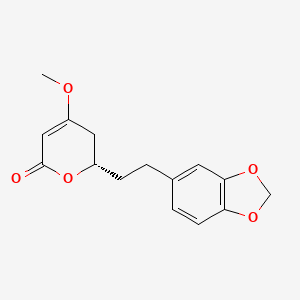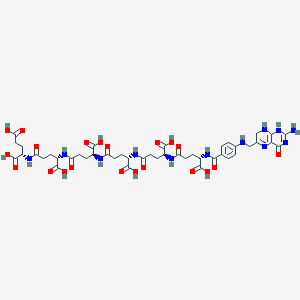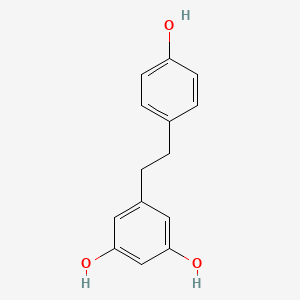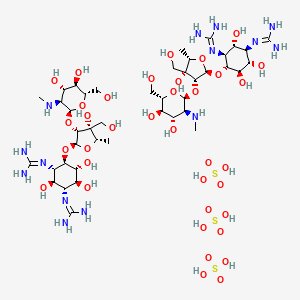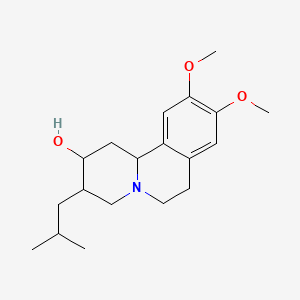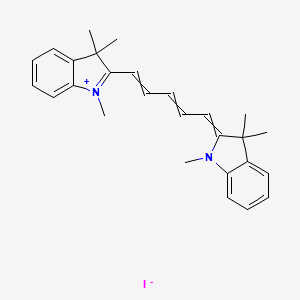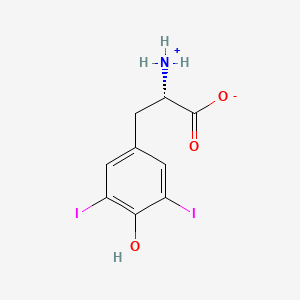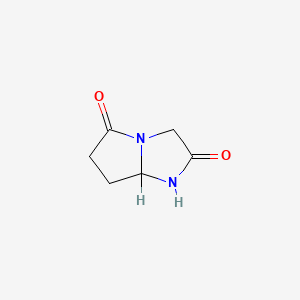
Dimiracetam
Descripción general
Descripción
Dimiracetam es un fármaco nootrópico que pertenece a la familia de las racetams. Es conocido por sus posibles propiedades de mejora cognitiva y se ha estudiado por sus efectos sobre el dolor neuropático. La estructura química de this compound se caracteriza por un núcleo de pirroloimidazol, lo que lo convierte en un miembro único de la familia de las racetams .
Aplicaciones Científicas De Investigación
Química: Dimiracetam se utiliza como compuesto modelo en el estudio de la reactividad y estabilidad de los derivados de pirroloimidazol.
Biología: Se ha investigado por sus efectos sobre la liberación de neurotransmisores y la plasticidad sináptica.
Medicina: this compound ha mostrado promesa en el tratamiento del dolor neuropático, los trastornos cognitivos y la depresión. .
Industria: Las propiedades químicas únicas de this compound lo convierten en un compuesto valioso en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos
Mecanismo De Acción
Dimiracetam ejerce sus efectos modulando la liberación de neurotransmisores, particularmente glutamato, en el cerebro. Inhibe el aumento inducido por NMDA de la liberación de [3H]D-aspartato de sinaptosomas del hipocampo, lo que está asociado con sus propiedades de mejora cognitiva y antineuropática . Los objetivos moleculares y las vías involucradas incluyen receptores NMDA y vías de señalización relacionadas .
Análisis Bioquímico
Biochemical Properties
Dimiracetam is known to interact with the NMDA receptor . It negatively modulates NMDA-induced glutamate release in rat spinal cord synaptosomal preparations
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. It has been used in trials studying the treatment of neuropathic pain, indicating its potential influence on nerve cells
Molecular Mechanism
It is known to interact with the NMDA receptor , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy in models of neuropathic pain . The effects of this compound vary with different dosages, and it has been observed to be more effective than a single enantiomer in the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis
Métodos De Preparación
Dimiracetam se puede sintetizar mediante una reacción de una sola etapa que implica la condensación de un éster de ácido 4-oxo-butanoico con glicinamida en condiciones de pH controladas. Esta reacción se puede realizar tanto en una solución acuosa como en una solución de alcohol inferior anhidro . La producción industrial de this compound sigue rutas sintéticas similares, asegurando una alta pureza y un buen rendimiento .
Análisis De Reacciones Químicas
Dimiracetam experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos en condiciones adecuadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
Dimiracetam es parte de la familia de las racetams, que incluye otros compuestos como piracetam, oxiracetam, aniracetam, pramiracetam y fenilpiracetam . En comparación con estos compuestos, this compound tiene un núcleo único de pirroloimidazol, que contribuye a su perfil farmacológico distinto. Si bien otras racetams se utilizan principalmente para la mejora cognitiva, el potencial adicional de this compound en el tratamiento del dolor neuropático lo diferencia .
Compuestos similares incluyen:
Piracetam: Conocido por sus efectos de mejora cognitiva.
Oxiracetam: Utilizado por sus propiedades neuroprotectoras.
Aniracetam: Estudiado por sus efectos ansiolíticos y de mejora cognitiva.
Pramiracetam: Notable por su potencia para mejorar la memoria y el aprendizaje.
Fenilpiracetam: Reconocido por sus propiedades estimulantes y de mejora cognitiva.
La estructura única y el potencial terapéutico más amplio de this compound lo convierten en un compuesto valioso tanto en la investigación como en los entornos clínicos.
Propiedades
IUPAC Name |
3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXOHPHLNROBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869732 | |
| Record name | Dimiracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126100-97-8 | |
| Record name | Dimiracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126100-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimiracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126100978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimiracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dimiracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMIRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AW7F70MZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





